Cas no 116409-25-7 (Pyrrolidine,1-[7,8-dihydro-6-methyl-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-yl]-)

Pyrrolidine,1-[7,8-dihydro-6-methyl-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-yl]- structure
116409-25-7 structure
Product Name:Pyrrolidine,1-[7,8-dihydro-6-methyl-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-yl]-
CAS-nummer:116409-25-7
MF:C24H29NO6
MW:427.490167379379
CID:179349
PubChem ID:146614
Update Time:2025-04-19

Pyrrolidine,1-[7,8-dihydro-6-methyl-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-yl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Pyrrolidine,1-[7,8-dihydro-6-methyl-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-yl]-
    • 1-[6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine
    • 1,2,3-trimethoxy-5-(6-methyl-6-pyrrolidinyl(2H-1,3-dioxoleno[4,5-g]chroman-8-y l))benzene
    • 1-< 7,8-dihydro-6-methyl-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo< 4,5-g> < 1> benzopyran-6-yl> pyrrolidine
    • 14463P
    • AC1L3TKH
    • NCI60_003417
    • NSC371002
    • Podophyllotoxin deriv. (jurd)
    • ST056200
    • 116409-25-7
    • Pyrrolidine, 1-(7,8-dihydro-6-methyl-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo(4,5-g)(1)benzopyran-6-yl)-
    • 1-[6-Methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-6-yl]pyrrolidine
    • NSC-371002
    • SCHEMBL19419781
    • AKOS024282427
    • 1-(7,8-Dihydro-6-methyl-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo(4,5-g)(1)benzopyran-6-yl)pyrrolidine
    • 6H-1,5-g][1]benzopyran, 7,8-dihydro-6-methyl- 6-(1-pyrrolidinyl)-8-(3,4,5-trimethoxyphenyl)-
    • CHEMBL1981704
    • NSC 371002
    • DTXSID80922059
    • Pyrrolidine,8-dihydro-6-methyl-8-(3,4,5- trimethoxyphenyl)-6H-1,3-dioxolo[4,5-g][1]benzopyran- 6-yl]-
    • Inchi: 1S/C24H29NO6/c1-24(25-7-5-6-8-25)13-17(15-9-21(26-2)23(28-4)22(10-15)27-3)16-11-19-20(30-14-29-19)12-18(16)31-24/h9-12,17H,5-8,13-14H2,1-4H3
    • InChI-sleutel: LCDPJXWAINCJQE-UHFFFAOYSA-N
    • LACHT: O1C2C=C3C(=CC=2C(C2C=C(C(=C(C=2)OC)OC)OC)CC1(C)N1CCCC1)OCO3

Berekende eigenschappen

  • Exacte massa: 427.19957
  • Monoisotopische massa: 427.19948764g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 5
  • Complexiteit: 601
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.3
  • Topologisch pooloppervlak: 58.6Ų

Experimentele eigenschappen

  • PSA: 58.62
Aanbevolen leveranciers
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.